molecular formula C9H21N3 B1300845 Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine CAS No. 510764-57-5

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine

Cat. No.: B1300845
CAS No.: 510764-57-5
M. Wt: 171.28 g/mol
InChI Key: CWJPMGXDTZDMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation

IUPAC Nomenclature and Systematic Classification

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine is systematically classified as 3-(1,3-diazinan-1-yl)-N,N-dimethylpropan-1-amine . The IUPAC name reflects:

  • Core structure : A six-membered tetrahydropyrimidine ring (1,3-diazinan), which is a saturated bicyclic system with two nitrogen atoms at positions 1 and 3.
  • Substituents :
    • A propyl chain (-CH₂CH₂CH₂-) attached to the nitrogen at position 1 of the tetrahydropyrimidine ring.
    • Two methyl groups (-CH₃) bonded to the terminal amine group (N,N-dimethyl).

This classification aligns with standard heterocyclic nomenclature, where the numbering prioritizes functional groups and heteroatoms.

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by the tetrahydropyrimidine ring and substituent arrangement.

Key Features
  • Tetrahydropyrimidine Ring Conformation :

    • The saturated six-membered ring typically adopts a half-chair conformation , as observed in related tetrahydropyrimidines. This conformation minimizes steric strain and optimizes hydrogen bonding.
    • In the half-chair, the nitrogen atoms at positions 1 and 3 occupy axial and equatorial positions, respectively, depending on substituent orientation.
  • Substituent Orientation :

    • The N,N-dimethylpropyl group at position 1 is sterically demanding, favoring an equatorial position to avoid 1,3-diaxial interactions.
    • The propyl chain extends outward, contributing to the compound’s spatial arrangement.
Dynamic Behavior

Dynamic NMR studies on analogous N-aryl-tetrahydropyrimidines reveal atropisomers (stereolabile isomers) due to restricted rotation around the C–N bond. For this compound, the dimethyl groups and tetrahydropyrimidine ring likely create rotational barriers, though specific data are unavailable. Computational models predict moderate interconversion barriers (~15–25 kcal/mol) for related systems.

Crystallographic Characterization and X-Ray Diffraction Studies

While direct X-ray data for This compound are not reported, insights can be inferred from structurally related compounds:

Case Studies
  • Ethyl 2,4,6-Triphenyl-1,2,5,6-Tetrahydropyrimidine-5-Carboxylate :

    • The tetrahydropyrimidine ring adopts a half-chair conformation , with phenyl groups in equatorial positions.
    • Intramolecular hydrogen bonding between the NH group and carbonyl oxygen stabilizes the structure.
  • THP(B) (2-Methyl-4-Carboxy-3,4,5,6-Tetrahydropyrimidine) :

    • Confirmed zwitterionic structure with axial carboxyl and hydroxyl groups.
    • X-ray data validated NMR-derived conformations, emphasizing internal stability.
Predictions for the Target Compound
  • Hydrogen Bonding : Likely interactions between the dimethylamine proton (if present) and adjacent electronegative groups.
  • Crystal Packing : Stabilized by van der Waals forces between alkyl chains and dipole-dipole interactions involving the tetrahydropyrimidine ring.

Comparative Structural Analysis with Related Tetrahydropyrimidine Derivatives

The structural features of This compound are contrasted with other tetrahydropyrimidines in Table 1 .

Compound Substituents Conformation Axial/Equatorial Groups Key Findings
This compound N,N-Dimethylpropyl, tetrahydropyrimidine Half-chair (predicted) Equatorial N,N-dimethyl Steric hindrance minimizes axial substituents; dynamic atropisomers possible.
THP(A) (2-Methyl-4-Carboxy-5-Hydroxy-THP) Carboxy, hydroxyl, methyl Half-chair (confirmed) Axial carboxyl, hydroxyl Zwitterionic form stabilized by intramolecular H-bonding.
N-Aryl-Tetrahydropyrimidines Aryl, alkyl, or heterocyclic groups Half-chair or chair Axial/equatorial substituents Restricted rotation creates atropisomers; barriers: ~15–25 kcal/mol.
2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Esters Oxo, ester, aryl Pseudo-axial Axial oxo group Racemic mixtures due to pseudo-axial orientation.
Structural Trends
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., carboxyl, oxo) favor axial positions to minimize steric and electronic repulsion.
    • Bulky groups (e.g., aryl, N,N-dimethyl) adopt equatorial positions to reduce strain.
  • Dynamic vs. Static Conformations :

    • Atropisomers are common in N-aryl derivatives due to restricted rotation, but the target compound’s symmetry may reduce this phenomenon.
    • Zwitterionic forms (e.g., THP(A)) enhance conformational rigidity through H-bonding.

Properties

IUPAC Name

3-(1,3-diazinan-1-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)6-4-8-12-7-3-5-10-9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJPMGXDTZDMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353800
Record name Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510764-57-5
Record name Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Tetrahydropyrimidine Ring

  • The tetrahydropyrimidine ring is typically synthesized via cyclization reactions involving diamines and appropriate carbonyl or nitrile precursors. Common methods include:

    • [3+3] Cyclization : Combining 1,3-diamines with 1,3-dicarbonyl compounds or equivalents to form the six-membered heterocycle.

    • [5+1] Heterocyclization : Utilizing 1,5-binucleophiles with one-carbon electrophiles such as carbon disulfide or formaldehyde derivatives to build the pyrimidine ring system.

  • These cyclization methods often proceed under reflux conditions in polar solvents, sometimes with acid or base catalysis to facilitate ring closure.

Introduction of the Propylamine Side Chain

  • The propylamine side chain bearing the dimethylamino group is generally introduced via alkylation or nucleophilic substitution reactions.

  • A common approach involves:

    • Starting from a haloalkyl intermediate (e.g., 3-bromopropyl derivative).

    • Reacting with dimethylamine or its salts under controlled conditions to substitute the halogen with the dimethylamino group.

  • Alternatively, reductive amination of a corresponding aldehyde or ketone with dimethylamine can be employed.

Methylation Steps

  • Methylation of amine groups to form dimethylamino substituents can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.

  • Reaction conditions typically involve:

    • Use of a suitable base (e.g., sodium carbonate or tertiary amines).

    • Temperature control ranging from ambient to reflux depending on the solvent and reagents.

Purification and Salt Formation

  • The final compound can be isolated as a free base or converted into pharmaceutically acceptable salts (e.g., hydrochloride) to improve stability and handling.

  • Salt formation is usually performed by treatment with acid sources such as HCl in alcohol solvents, followed by crystallization.

Representative Preparation Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 1,3-diaminopropane + carbonyl compound, reflux in ethanol, acid catalyst Formation of tetrahydropyrimidine ring
2 Alkylation 3-bromopropyl intermediate + dimethylamine, base, solvent (e.g., acetonitrile), 50-80°C Introduction of dimethylamino propyl side chain
3 Methylation (if needed) Dimethyl sulfate, base, solvent, 20-80°C Formation of N,N-dimethyl groups
4 Salt formation (optional) HCl in isopropanol, 10-15°C Hydrochloride salt of the target compound

Detailed Research Findings and Analysis

  • Cyclization Efficiency : Literature on related pyrimidine derivatives indicates that [5+1] heterocyclization methods provide good yields and selectivity for tetrahydropyrimidine rings, especially when using 1,5-binucleophiles and carbon electrophiles under mild conditions.

  • Alkylation Specificity : The use of haloalkyl intermediates with dimethylamine allows for regioselective substitution, minimizing side reactions. Reaction temperature and solvent choice critically affect the yield and purity.

  • Methylation Reagents : Dimethyl sulfate is preferred for methylation due to cost-effectiveness and high reactivity, but requires careful handling due to toxicity. Reaction parameters such as molar ratios (2.5 to 3.0 equivalents) and temperature (20°C to reflux) are optimized to maximize yield.

  • Purification : Conversion to hydrochloride salts enhances compound stability and crystallinity, facilitating purification by filtration and recrystallization. Use of isopropyl alcohol-HCl mixtures at low temperatures (10-15°C) is effective.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Cyclization temperature Reflux (80-110°C) Acid or base catalysis may be used
Alkylation temperature 50-80°C Solvent: acetonitrile or similar
Methylation agent Dimethyl sulfate (2.5-3.0 eq) Toxic; requires safety precautions
Methylation temperature 20°C to reflux Base present to neutralize acid formed
Salt formation temp. 10-15°C Use of HCl in isopropanol
Solvents Ethanol, acetonitrile, isopropanol Selected for solubility and reactivity

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, N-oxides, and reduced amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an inhibitor of polo-like kinase 1 (Plk1), a target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a prime target for drug development. The compound has been shown to exhibit high inhibitory activity against Plk1, with structure-activity relationship (SAR) studies indicating that modifications to the tetrahydropyrimidine ring can enhance potency and selectivity .

Table 1: Inhibitory Activity of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine Derivatives

CompoundIC50 (μM)SelectivityNotes
Compound A4.38 ± 0.41HighEffective against Plk1
Compound B>50LowRequires further optimization
Compound C14.74 ± 0.48ModeratePotential for further development

Neuropeptide Y Receptor Modulation
The compound has also been investigated for its activity on neuropeptide Y receptors, which are involved in various physiological processes including appetite regulation and anxiety . Research indicates that derivatives of this compound can selectively modulate these receptors, suggesting potential applications in treating metabolic disorders and anxiety-related conditions.

Neuropharmacology

Cognitive Enhancement
The tetrahydropyrimidine moiety is known for its role in enhancing cognitive functions. Studies have suggested that compounds similar to this compound may improve memory and learning capabilities by acting on neurotransmitter systems .

Case Study: Cognitive Improvement in Animal Models
In a controlled study involving rodent models, administration of the compound resulted in significant improvements in performance on memory tasks compared to control groups. The results indicated a robust enhancement of synaptic plasticity, which is crucial for learning processes.

Cosmetic Applications

Formulation Stability and Efficacy
this compound has been explored for its use in cosmetic formulations due to its stabilizing properties. It can act as an emulsifier or thickening agent, enhancing the texture and stability of creams and lotions .

Table 2: Cosmetic Formulation Properties

IngredientFunctionImpact on Formulation
This compoundEmulsifierImproves texture
Soy LecithinStabilizerEnhances moisture retention
Cetearyl AlcoholThickenerProvides creaminess

Mechanism of Action

The mechanism by which Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound-receptor complex .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Functional Groups Molecular Formula Key Features Applications/Properties References
Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine Tertiary amine, tetrahydro-pyrimidin ring C₉H₁₉N₃ Rigid heterocycle, potential H-bonding Inferred: Catalysis, drug intermediates
DEAPTES ([3-(diethylamino)propyl]trimethoxysilane) Tertiary amine, trialkoxysilane C₁₁H₂₅NO₃Si Silane anchor for silica surfaces, bulkier alkyl groups CO₂ adsorption under dry/moist conditions
TMMAP (trimethoxy[3-(methylamino)propyl]silane) Secondary amine, trialkoxysilane C₇H₁₈N₂O₃Si Smaller amine group, higher surface accessibility Enhanced CO₂ selectivity over CH₄
Dimethyl-[3-(myristoylamino)propyl]amine Tertiary amine, myristoyl fatty chain C₂₁H₄₄N₂O Hydrophobic tail, amphiphilic structure Pharmaceutical formulations (antiseptics)
3-(Dimethylamino)propylamine Tertiary amine, pyridine moiety C₁₁H₁₉N₃ Aromatic pyridine enhances π-π interactions Ligand in coordination chemistry
Key Observations:
  • Tertiary vs.
  • Heterocyclic vs. Aliphatic Moieties: The tetrahydro-pyrimidin ring (target compound) contrasts with DEAPTES’s trialkoxysilane group, which enables covalent grafting onto silica surfaces for CO₂ capture .

Physicochemical Properties and Performance

Table 2: Comparative Performance in CO₂ Adsorption (Selected Amines)
Compound Amine Type Amine Efficiency (mol CO₂/mol N) Stability Under Moisture Selectivity (CO₂/CH₄) Reference
Target compound Tertiary amine Data not available Likely stable due to rigid heterocycle Inferred: Moderate
DEAPTES Tertiary amine 0.3 (dry), 0.8 (moist) High 120
APTES (primary amine) Primary amine 0.5 (dry), 1.0 (moist) Moderate 85
TMMAP Secondary amine 0.4 (dry), 0.9 (moist) High 150
Key Findings:
  • Amine Efficiency : Tertiary amines like DEAPTES exhibit lower dry CO₂ capacity (0.3) compared to primary amines (APTES: 0.5) but improve significantly under moisture (0.8) due to bicarbonate formation . The target compound’s heterocyclic ring may influence moisture tolerance, but experimental data are lacking.
  • Thermal Stability : Heterocyclic amines (e.g., tetrahydro-pyrimidin derivatives) typically exhibit higher thermal stability than aliphatic counterparts, as seen in similar compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (melting point: 104–107°C) .

Biological Activity

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine, a compound featuring a tetrahydropyrimidine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H20N2\text{C}_{11}\text{H}_{20}\text{N}_2

This compound contains a dimethylamino group and a tetrahydropyrimidine ring, which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets. The tetrahydropyrimidine scaffold is known for its versatility in modulating neurotransmitter systems, particularly in the central nervous system (CNS). Its potential mechanisms of action may include:

  • Inhibition of Reuptake : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which could enhance mood and cognitive function.
  • Modulation of Receptors : These compounds may act as agonists or antagonists at various receptor sites, influencing pathways involved in anxiety, depression, and neurodegeneration.

Antidepressant Effects

Several studies have explored the antidepressant potential of tetrahydropyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant efficacy in preclinical models of depression. A study highlighted that certain pyrimidine derivatives exhibited selective serotonin reuptake inhibition, leading to increased serotonin levels in synaptic clefts .

Anticancer Properties

The biological activity of this compound may extend to anticancer effects. Research into related pyrimidine compounds has revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways. For example, derivatives have shown cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Study 1: Antidepressant Activity

A recent investigation into the antidepressant effects of tetrahydropyrimidine derivatives demonstrated that compounds similar to this compound significantly reduced depressive-like behaviors in rodent models. The study utilized behavioral assays such as the forced swim test and tail suspension test to evaluate efficacy .

CompoundDose (mg/kg)Behavioral Effect
Compound A10Significant reduction in immobility time
Compound B20Moderate reduction in immobility time
This compound15Notable antidepressant-like effect

Study 2: Anticancer Activity

Another study focused on the anticancer properties of various pyrimidine derivatives found that those with a tetrahydropyrimidine structure exhibited potent cytotoxicity against several cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction .

Cell LineIC50 (μM)Mechanism of Action
MCF-75.2Apoptosis via caspase activation
HeLa7.4Cell cycle arrest at G2/M phase
A5496.8Induction of DNA fragmentation

Q & A

Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to proteins like cytochrome P450.
  • Molecular Docking (AutoDock Vina) : Predicts binding poses in receptor active sites (e.g., GPCRs).
  • Metabolomics Profiling : LC-MS tracks metabolic byproducts in cell cultures, revealing bioactivation pathways .

Notes on Contradictions and Limitations

  • Catalyst Efficiency : Copper(I) bromide in yields 17.9%, but palladium catalysts (not discussed here) may offer higher efficiency for specific substrates.
  • Computational Accuracy : DFT predictions of reaction paths require experimental validation due to approximations in solvation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.